molecular formula C14H17BN2O3 B13473425 [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid

[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid

Cat. No.: B13473425
M. Wt: 272.11 g/mol
InChI Key: YYLADYAZMCATMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique structure combining an oxane ring, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the oxane ring or the pyrazole ring, leading to various reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxane or pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The boronic acid group can inhibit serine proteases, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes. The compound can target specific enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the oxane and pyrazole rings, making it less versatile.

    Pyrazoleboronic Acid: Lacks the oxane and phenyl groups, limiting its applications.

    Oxaneboronic Acid: Lacks the pyrazole and phenyl groups, reducing its reactivity.

Uniqueness: The combination of the oxane ring, phenyl group, and pyrazole ring in [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid provides a unique set of chemical properties, making it more versatile and reactive compared to its simpler counterparts.

Properties

Molecular Formula

C14H17BN2O3

Molecular Weight

272.11 g/mol

IUPAC Name

[2-(oxan-2-yl)-5-phenylpyrazol-3-yl]boronic acid

InChI

InChI=1S/C14H17BN2O3/c18-15(19)13-10-12(11-6-2-1-3-7-11)16-17(13)14-8-4-5-9-20-14/h1-3,6-7,10,14,18-19H,4-5,8-9H2

InChI Key

YYLADYAZMCATMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1C2CCCCO2)C3=CC=CC=C3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.